molecular formula C13H19NO7S B14797671 1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone;sulfuric acid

1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone;sulfuric acid

Cat. No.: B14797671
M. Wt: 333.36 g/mol
InChI Key: RSWIVHOYXGJZSJ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone;sulfuric acid is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-3-hydroxyacetophenone with isoprene in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the chromene ring. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 1-(4-Amino-3-oxo-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone.

    Reduction: Formation of 1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents or antioxidants.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chromene ring structure also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-(4-Amino-3-oxo-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone: Similar structure but with an oxo group instead of a hydroxyl group.

Uniqueness

1-(4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its chromene ring structure also provides a rigid framework that can enhance its binding affinity to molecular targets.

Properties

IUPAC Name

1-(4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIVHOYXGJZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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